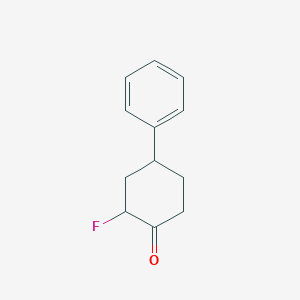
2-Fluoro-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-phenylcyclohexan-1-one is a chemical compound with the molecular formula C12H13FO It is characterized by a cyclohexanone ring substituted with a fluorine atom at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-phenylcyclohexan-1-one typically involves the fluorination of 4-phenylcyclohexanone. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-phenylcyclohexanone carboxylic acid.
Reduction: Formation of 2-fluoro-4-phenylcyclohexanol.
Substitution: Formation of 2-substituted-4-phenylcyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylcyclohexan-1-one largely depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The phenyl group can also contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems. The exact pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorocyclohexanone: Lacks the phenyl group, affecting its overall hydrophobicity and binding properties.
4-Fluorophenylcyclohexanone: The fluorine atom is on the phenyl ring rather than the cyclohexanone ring, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-phenylcyclohexan-1-one is unique due to the presence of both the fluorine atom and the phenyl group on the cyclohexanone ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRZUAAURWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

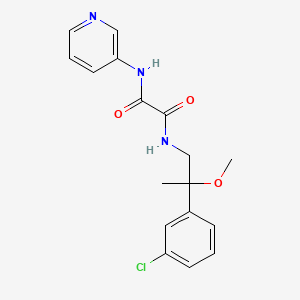

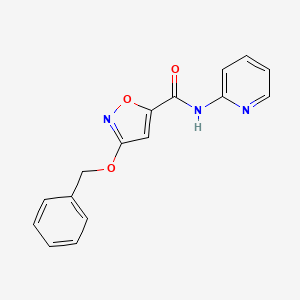
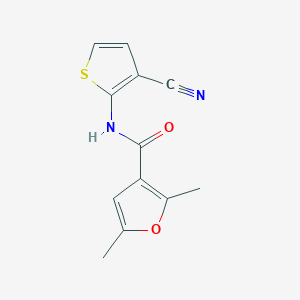
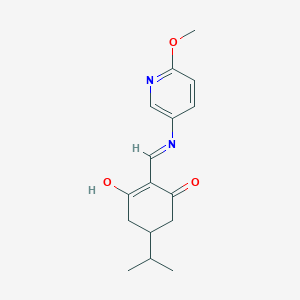
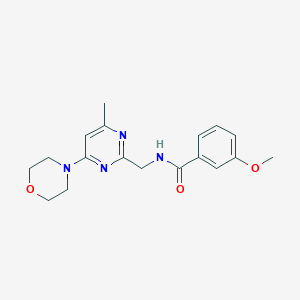
![benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
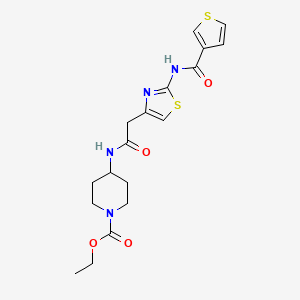
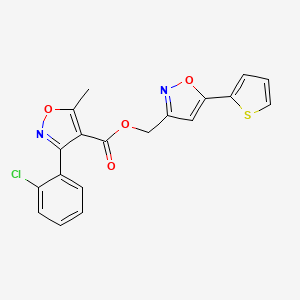
![N-(4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B2842698.png)
![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
![4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2842703.png)
